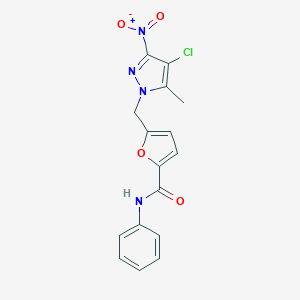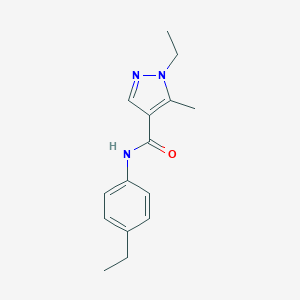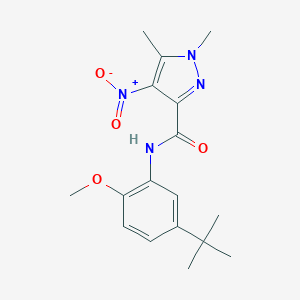
4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as MLN4924 or pevonedistat and is a small molecule inhibitor of NEDD8-activating enzyme (NAE).
Mechanism of Action
4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibits NAE, which is responsible for the activation of NEDD8. NEDD8 is a small ubiquitin-like protein that is involved in the regulation of protein degradation, DNA damage repair, and cell cycle progression. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which can result in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide have been studied in various cell lines and animal models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit tumor growth in xenograft models. However, it has also been shown to have toxic effects on normal cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in lab experiments is its specificity for NAE. This allows for the study of the role of NEDD8 in various cellular processes. However, one of the limitations is its toxicity to normal cells, which can affect the interpretation of the results.
Future Directions
There are several future directions for the study of 4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. One direction is the development of more potent and selective NAE inhibitors. Another direction is the investigation of the role of NEDD8 in various cellular processes, such as DNA damage repair and immune response. Additionally, the combination of 4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide with other anti-cancer agents is also an area of future research.
Synthesis Methods
The synthesis of 4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves a multi-step process. The first step is the preparation of 2-isopropyl-6-methylphenylhydrazine hydrochloride, followed by the reaction with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid to form 2-isopropyl-6-methylphenylhydrazide-1,5-dimethyl-1H-pyrazole-3-carboxylic acid. The final step involves the nitration of the compound to form 4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide.
Scientific Research Applications
4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential pharmacological properties. It has been shown to inhibit NAE, which is involved in the activation of the ubiquitin-like protein NEDD8. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which can result in cell cycle arrest and apoptosis. This makes 4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide a potential anti-cancer agent.
properties
Product Name |
4-nitro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide |
|---|---|
Molecular Formula |
C16H20N4O3 |
Molecular Weight |
316.35 g/mol |
IUPAC Name |
1,5-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20N4O3/c1-9(2)12-8-6-7-10(3)13(12)17-16(21)14-15(20(22)23)11(4)19(5)18-14/h6-9H,1-5H3,(H,17,21) |
InChI Key |
FVSLMYWQYDPOEQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)
![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)


![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)



![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)
